molecular formula C8H15NO B2636432 Octahydro-1h-isoindol-4-ol CAS No. 118800-70-7

Octahydro-1h-isoindol-4-ol

Cat. No. B2636432
CAS RN: 118800-70-7
M. Wt: 141.214
InChI Key: KYHMFVRVHASKGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-isoindol-4-ol is a chemical compound with the linear formula C8H16O1N1Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Octahydro-1H-isoindol-4-ol can be represented by the SMILES string O[C@@H]1CCC[C@H]2[C@@H]1CNC2.Cl . The InChI key for this compound is GHJQYWKRGOISCN-ARIDFIBWSA-N .


Physical And Chemical Properties Analysis

Octahydro-1H-isoindol-4-ol is a solid compound . Its molecular formula is C8H16O1N1Cl1 and it has a molecular weight of 177.67 g/mol.

Scientific Research Applications

Stereochemistry and Rearrangement Studies

  • Research on the reduction of cis-octahydro-4H-1-pyrindin-4-one revealed insights into stereochemistry and the possibility of O→N migration in the perhydropyrindine series. This study contributes to understanding the conformational analysis of such compounds (É. A. Mistryukov, 1965).

Structural Analysis

  • A study on Benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate provided detailed structural analysis of octahydro-1H-isoindole rings, which are non-planar and exhibit unique torsion angles and conformations (Zhenhua Shang et al., 2012).

Analytical Methods

  • The development of a HPLC method for quantifying Octahydro-1H-indole-2-carboxylic acid and its isomers has been significant in analytical chemistry, particularly for substances related to Perindopril and Trandolapril (S. J. Vali et al., 2012).

Antiviral Applications

  • Octahydro-2H-chromen-4-ols derived from (-)-isopulegol showed potent activity against influenza A and B viruses, highlighting potential therapeutic applications (I. Ilyina et al., 2018).

Green Chemistry

  • Research on environmentally benign synthesis methods for Octahydro-2H-chromen-4-ols using montmorillonite K10 catalysis contributes to the field of green chemistry and sustainable practices (G. Baishya et al., 2013).

Antimicrobial Evaluation

  • Synthesis of azatricyclodiones & octahydro-benzo[f]isoindoles and their evaluation for antimicrobial properties presents a potential avenue for new antibiotic agents (N. Saxena et al., 2008).

Material Science

  • The development of porous manganese oxide octahedral molecular sieves and layered materials, including their semiconductive and catalytic properties, is crucial in material science applications (S. Suib, 2008).

Catalyst Studies

  • The study of acid-modified clay materials' effect on the synthesis of octahydro-2H-chromen-4-ol offers valuable insights into catalyst chemistry (M. Timofeeva et al., 2015).

Palladium-Catalyzed Synthesis

  • A palladium-catalyzed cascade approach for synthesizing octahydro-1H-benzo[f]isoindole-1,5(2H)-diones shows the evolving techniques in chemical synthesis (Dongping Cheng et al., 2021).

Safety and Hazards

The safety information available indicates that Octahydro-1H-isoindol-4-ol is classified under Combustible Solids (Storage Class Code 11) and WGK 3 . It has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHMFVRVHASKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C(C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-1h-isoindol-4-ol

Synthesis routes and methods

Procedure details

17 cm3 of a 7N solution of hydrogen chloride in dioxane is added at room temperature to a solution of 3.35 g of (3aRS,4RS,6SR,7aSR)-6-hydroxymethyl-4-(2-fluorophenyl)-2-tert-butyloxycarbonylperhydroisoindol-4-ol in 35 cm3 of dioxane. The reaction mixture is stirred at this temperature for 2 hours, then concentrated to dryness under reduced pressure (2.7 kPa). Trituration in diisopropyl ether gives 2.77 g of (3aRS,4RS,6SR,7aSR)-6-hydroxymethyl-4-(]2-fluorophenyl)perhydroisoindol-4-ol in the form of a thick white foam.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3aRS,4RS,6SR,7aSR)-6-hydroxymethyl-4-(2-fluorophenyl)-2-tert-butyloxycarbonylperhydroisoindol-4-ol
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.